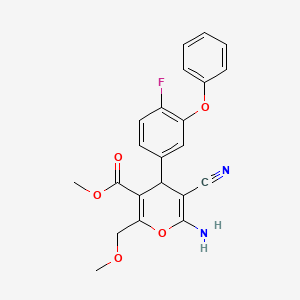![molecular formula C22H17FN4O2S B11604889 N-(4-fluorophenyl)-2-(3-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11604889.png)
N-(4-fluorophenyl)-2-(3-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a thiophene ring, and an indole moiety, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
The synthesis of N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol. .
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds include other fluorophenyl derivatives and thiophene-containing molecules. Compared to these, N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- N-(4-Fluorophenyl)-2-phenylethenesulfonamide
- N-(4-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine .
Propriétés
Formule moléculaire |
C22H17FN4O2S |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-[(E)-[1-[2-(4-fluoroanilino)-2-oxoethyl]indol-3-yl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H17FN4O2S/c23-16-7-9-17(10-8-16)25-21(28)14-27-13-15(18-4-1-2-5-19(18)27)12-24-26-22(29)20-6-3-11-30-20/h1-13H,14H2,(H,25,28)(H,26,29)/b24-12+ |
Clé InChI |
YARWGCOVBCYVKE-WYMPLXKRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=CS4 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=NNC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11604806.png)
![6-imino-N,13-dimethyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604817.png)
![1-[2-(Hydroxymethyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]butane-1,2,3,4-tetrol](/img/structure/B11604825.png)
![5-[(4-Bromo-2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11604827.png)
![13-(4-methylphenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11604848.png)
![5-(4-Chlorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11604868.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11604873.png)
![4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid](/img/structure/B11604875.png)
![ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11604880.png)
![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604883.png)
![methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B11604891.png)
![(3E)-6-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11604894.png)
![N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604903.png)

